(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a synthetic organic compound characterized by its unique structural features. This compound contains a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acrylamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step involves the formation of an amide bond between the two moieties using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) .
Formation of the acrylamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced amide derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide: shares structural similarities with other compounds containing benzo[d][1,3]dioxole and isoxazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic development.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANNTKIWGGDMSW-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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